REACTION_CXSMILES
|
NC1N=[C:5]2[C:6](OC)=CC=C(Cl)[N:4]2N=1.[Cl:14][S:15]([C:18]1[C:27]([O:28][CH3:29])=CC=CC=1C(OC)=O)(=[O:17])=[O:16].N1C=CC=CC=1.CS(C)=O.Cl[CH2:41][Cl:42]>Cl.C(#N)C>[Cl:42][C:41]1[CH:6]=[CH:5][N:4]=[C:27]([O:28][CH3:29])[C:18]=1[S:15]([Cl:14])(=[O:16])=[O:17]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(C(=CC=C2Cl)OC)=N1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=C(C(=O)OC)C=CC=C1OC
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.071 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
were removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 72 hours
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The solids present were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with 3×25 mL of water, 3×10 mL of dichloromethane, and 3×10 mL of diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=C1)OC)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |